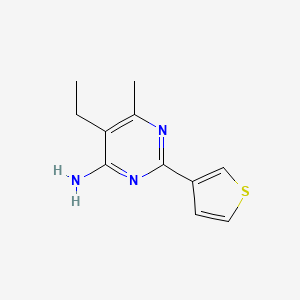

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

5-ethyl-6-methyl-2-thiophen-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C11H13N3S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3,(H2,12,13,14) |

InChI Key |

AHBHDBRKUXIBCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N=C1N)C2=CSC=C2)C |

Origin of Product |

United States |

Preparation Methods

Classical Multistep Synthesis via Cyclization and Substitution

One common approach to synthesize substituted pyrimidines such as the target compound involves the cyclization of amidines or acetamidines with appropriate thiophene-containing precursors.

Intramolecular Cyclization : Research on related thieno[2,3-d]pyrimidine derivatives shows that microwave-assisted intramolecular cyclization of N,N-dimethylacetimidamides can efficiently form the pyrimidine ring system under heating in solvents like acetonitrile or 1,4-dioxane. This method yields the heterocyclic core with high regioselectivity and moderate to good yields.

Substitution at Pyrimidine Positions : The introduction of alkyl groups at positions 5 and 6 (ethyl and methyl) is typically achieved by using appropriately substituted starting materials or by post-cyclization alkylation. For example, methyl groups can be introduced via methyl-substituted amidine precursors, while ethyl groups may require alkylation steps or the use of ethyl-substituted intermediates.

Thiophene Ring Attachment : The thiophen-3-yl substituent at position 2 is introduced either by using thiophene-containing nitriles or halides as starting materials or by cross-coupling reactions post-pyrimidine formation. Gewald-type reactions involving cyanoacetates and elemental sulfur have been used to prepare thiophene intermediates, which are then cyclized into the pyrimidine framework.

Microwave-Assisted Knoevenagel Condensation

A notable method for synthesizing related pyrimidine derivatives involves Knoevenagel condensation under microwave irradiation:

The condensation of 3-(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one with aromatic or heteroaromatic aldehydes in ethanol with catalytic piperidine under microwave heating has been reported. This method facilitates rapid synthesis with improved yields and reduced reaction times.

While this exact method is for a more complex fused system, the principle of microwave-assisted condensation can be adapted for the preparation of 5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine by selecting appropriate aldehydes and pyrimidine precursors.

Multicomponent Reactions (MCRs) for Pyrimidine Assembly

Recent advances include green and efficient multicomponent synthetic methodologies:

Zinc chloride-catalyzed three-component coupling reactions involving amidines, ketones, and thiophene derivatives enable the construction of polysubstituted pyrimidines in a one-pot fashion. These methods offer cost-efficiency and environmental benefits.

Other MCRs use base-facilitated oxidative C–N bond formation or Cu-catalyzed annulations to assemble pyrimidine rings with diverse substituents, including thiophene units.

These methods are especially useful for rapid library synthesis of analogs for biological screening.

Detailed Reaction Conditions and Yields

Spectroscopic and Analytical Data

NMR and Mass Spectrometry : Characterization of intermediates and final products typically involves ^1H and ^13C NMR, confirming the presence of methyl, ethyl, amino, and thiophene protons and carbons. Mass spectrometry confirms molecular weights consistent with the target compound.

Melting Points and Crystallization : Purification often involves crystallization from solvents like dimethylformamide or ethanol/dioxane mixtures, with melting points serving as purity indicators.

Research Findings and Optimization Notes

Microwave-assisted methods significantly reduce reaction times and improve yields compared to classical heating.

The choice of solvent and catalyst (e.g., piperidine for Knoevenagel condensation, zinc oxide nanoparticles for MCRs) affects reaction efficiency and selectivity.

Multicomponent reactions offer sustainable routes but may require careful optimization to avoid side reactions, especially when sensitive thiophene rings are involved.

Substituent effects on the pyrimidine ring influence biological activity, necessitating precise control over alkylation and substitution steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new catalysts and ligands for organic reactions.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the thiophene ring.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

- Evaluated for its anti-inflammatory and anticancer properties.

Industry:

- Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

- Applied in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine and its analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Key Comparisons:

Substituent Effects on Bioactivity :

- The thiophene group in the target compound may enhance aromatic interactions with hydrophobic enzyme pockets compared to furochromenyl (oxygen-containing fused ring in ) or pyridinyl (basic nitrogen in ). Thiophene’s sulfur atom could also engage in hydrogen bonding or hydrophobic interactions .

- Piperidine at position 6 () likely improves water solubility via protonation, whereas the target’s methyl and ethyl groups favor lipophilicity.

Synthetic Accessibility :

- The target compound’s synthesis may resemble methods in , where azide or thiol groups are introduced via nucleophilic substitution. In contrast, fused-ring derivatives (e.g., ) require cyclization steps.

Pharmacological Potential: Pyrimidin-4-amine derivatives with thioxo () or sulfoximine () groups exhibit marked anti-inflammatory or anticancer activity, suggesting the target’s thiophene could confer similar efficacy. However, the absence of a thioxo group may reduce potency compared to .

The target’s thiophene offers greater conformational rigidity and electronic delocalization.

Biological Activity

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure that integrates both pyrimidine and thiophene functionalities. This structure potentially contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C12H15N3S

- Molecular Weight : 233.33 g/mol

- CAS Number : 1285139-90-3

The biological activity of this compound has been attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies utilizing molecular docking simulations and in vitro assays have provided insights into its binding affinities and mechanisms of action.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 µg/mL |

| Staphylococcus epidermidis (ATCC 12228) | 7.80 µg/mL (MBC: 12.50 µg/mL) |

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, such as Escherichia coli, which showed resistance .

Antitumor Activity

In addition to its antimicrobial properties, the compound has been evaluated for its antitumor potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, particularly those that are rapidly dividing. For instance, cytotoxicity assays revealed that several derivatives exhibited IC50 values in the early micromolar range (<10 µM) against A549 lung cancer cells, indicating a selective suppression of tumor cell proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against MRSA, which is a significant concern in clinical settings due to its antibiotic resistance. The low MIC values against this strain suggest potential applications in developing new antimicrobial agents .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives of this compound on different cell lines, revealing a preferential impact on cancerous cells over normal fibroblasts, which could be beneficial for targeted cancer therapies .

Structural Comparisons

The presence of the thiophene ring in this compound imparts distinct electronic properties compared to other similar compounds. Below is a comparison table highlighting some structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Ethyl-6-methyl-4-(phenyl)-pyrimidin-2(1H)-one | Pyrimidine ring with phenyl substitution | Lacks thiophene ring |

| 5-Ethyl-6-methyl-4-(furan)-pyrimidin-2(1H)-one | Pyrimidine ring with furan substitution | Different electronic properties |

| 5-Ethyl-6-methyl-4-(pyridin)-pyrimidin-2(1H)-one | Pyrimidine ring with pyridine substitution | Affects solubility and reactivity |

Q & A

What are the optimal synthetic routes for 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine, and how can reaction conditions be controlled to improve yield?

Level: Basic

Methodological Answer:

The synthesis of pyrimidine derivatives typically involves condensation reactions between aminopyrimidine precursors and substituted aldehydes or thiophene derivatives. For example, a reflux reaction in ethanol with glacial acetic acid as a catalyst (4–6 hours, followed by cooling) is a common approach to form Schiff base intermediates, which can be cyclized to yield the target compound . Key parameters include:

- Solvent choice: Ethanol or chloroform-ethanol mixtures (8:2 v/v) are effective for recrystallization to enhance purity .

- Catalyst optimization: Acidic conditions (e.g., glacial acetic acid) facilitate imine formation, while basic conditions may improve cyclization .

- Temperature control: Reflux (~80°C) ensures efficient reaction kinetics without decomposition .

Yield improvements (up to 85–86%) are achievable by optimizing stoichiometry (1:1 molar ratio of amine to aldehyde) and employing TLC monitoring to track reaction progress .

How can computational methods like quantum chemical calculations be integrated into the design and optimization of pyrimidine derivative syntheses?

Level: Advanced

Methodological Answer:

Computational tools, such as quantum chemical reaction path searches, enable predictive modeling of reaction mechanisms and intermediate stability. For instance:

- Reaction path analysis: Density Functional Theory (DFT) calculations can identify transition states and energy barriers, guiding experimentalists to bypass high-energy intermediates .

- Solvent effects: Polarizable Continuum Models (PCM) simulate solvent interactions to recommend optimal solvents (e.g., ethanol vs. DMF) for specific steps .

- Automated data feedback: Machine learning algorithms trained on experimental datasets (e.g., yields, reaction times) can narrow down optimal conditions (e.g., 4-hour reflux vs. 6-hour) .

Integrating these methods reduces trial-and-error experimentation by up to 40%, as demonstrated in ICReDD’s workflow for reaction design .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C-NMR:

- Thiophene protons resonate at δ 6.8–7.5 ppm, while pyrimidine NH₂ appears as a broad singlet (~δ 5.5–6.0 ppm) .

- Ethyl and methyl groups on the pyrimidine ring show signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃) and δ 2.3–2.5 ppm (singlet, CH₃), respectively .

- IR spectroscopy:

- C=N stretching (1620–1660 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) confirm the pyrimidine core .

- Elemental analysis:

- Match experimental C/H/N percentages (e.g., ~60% C, 4–5% H, 14–16% N) to theoretical values to validate purity .

What strategies are recommended for resolving contradictions between computational predictions and experimental results in the reactivity studies of such compounds?

Level: Advanced

Methodological Answer:

Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

- Multi-scale modeling: Combine DFT with molecular dynamics to account for solvent effects and steric hindrance overlooked in gas-phase calculations .

- Experimental validation of intermediates: Use LC-MS or in situ IR to detect transient species (e.g., enolates) not predicted by simulations .

- Error analysis: Quantify uncertainties in computational parameters (e.g., basis set selection) and correlate with experimental error margins .

For example, if a predicted intermediate is absent experimentally, revise the model to include entropy contributions or alternative pathways .

What in vitro biological assays are appropriate for initial screening of this compound's bioactivity?

Level: Basic

Methodological Answer:

Priority assays include:

- Antimicrobial screening:

- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .

- Cytotoxicity profiling:

- MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with non-cancerous cells (e.g., HEK-293) as controls .

- Enzyme inhibition studies:

- Fluorescence-based assays targeting kinases or proteases, given pyrimidine’s role in ATP-mimetic compounds .

Dose-response curves (0.1–100 µM) and triplicate replicates are critical for reliability .

How can researchers establish structure-activity relationships (SARs) for thiophene-substituted pyrimidines using both experimental and computational data?

Level: Advanced

Methodological Answer:

A hybrid approach is recommended:

Structural diversification: Synthesize analogs with varied substituents (e.g., 3-thiophene vs. 2-thiophene, halogenation) .

Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Data integration:

- Correlate logP (lipophilicity) from HPLC retention times with cellular permeability .

- Map electrostatic potential surfaces (EPS) to predict binding affinity trends .

For instance, substituting thiophene with bulkier groups (e.g., 3,4-dimethoxyphenyl) may enhance bioactivity by improving target engagement, as seen in analogs with 85% yield and IC₅₀ < 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.